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Compound of Interest

Compound Name:
(1-methyl-1H-indazol-3-

yl)methanol

Cat. No.: B075118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal

chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical

guide provides an in-depth overview of the synthesis, biological evaluation, and structure-

activity relationships (SAR) of these compounds, with a focus on their anticancer, anti-

inflammatory, and antimicrobial properties. Quantitative data from key studies are summarized

in structured tables, and detailed experimental protocols for cited assays are provided to

facilitate reproducibility. Furthermore, key signaling pathways and experimental workflows are

visualized using Graphviz diagrams to offer a clear and concise understanding of the

underlying mechanisms and processes.

Anticancer Activity
1-methyl-1H-indazole derivatives have demonstrated significant potential as anticancer agents,

targeting various cancer cell lines and key signaling pathways involved in tumor progression.

A series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and

evaluated for their anticancer activity against a panel of human cancer cell lines. The synthesis

involved a Suzuki-Miyaura coupling reaction to link the 1-methyl-1H-indazole and

isonicotinamide moieties.[1] These compounds were screened by the National Cancer Institute

(NCI) against 60 human cancer cell lines, where they exhibited notable growth inhibition
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against several lines, including those of leukemia, non-small cell lung cancer, colon cancer,

CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Another study focused on 6-bromo-1-methyl-1H-indazol-4-amine as a crucial building block for

novel anticancer therapeutics.[2] Derivatives of this compound have been shown to induce

apoptosis and inhibit key signaling pathways, such as the one mediated by Polo-like kinase 4

(PLK4), which is involved in cell cycle regulation.[2]

Quantitative Anticancer Activity Data
Compound ID Cancer Cell Line

Activity (IC50/GI50
in µM)

Reference

2-(1-methyl-1H-

indazol-5-yl)-N-(4-

chlorophenyl)isonicoti

namide

Leukemia (RPMI-

8226)
0.08 [1]

Non-Small Cell Lung

Cancer (NCI-H522)
0.09 [1]

Colon Cancer (COLO

205)
0.07 [1]

CNS Cancer (SF-295) 0.06 [1]

Melanoma (SK-MEL-

5)
0.07 [1]

Ovarian Cancer

(OVCAR-3)
0.08 [1]

Renal Cancer (A498) 0.11 [1]

Prostate Cancer (PC-

3)
0.12 [1]

Breast Cancer

(MCF7)
0.09 [1]

Axitinib (control) Various Varies [3]

Niraparib (control) Various Varies [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_6_Bromo_1_methyl_1H_indazol_4_amine_in_Anticancer_Drug_Discovery.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_6_Bromo_1_methyl_1H_indazol_4_amine_in_Anticancer_Drug_Discovery.pdf
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
NCI-60 Human Tumor Cell Line Screen:

This assay was performed according to the protocol established by the National Cancer

Institute.

Cell Preparation: Human tumor cell lines were grown in RPMI 1640 medium containing 5%

fetal bovine serum and 2 mM L-glutamine. Cells were plated in 96-well microtiter plates at

densities ranging from 5,000 to 40,000 cells/well.

Compound Incubation: After 24 hours, the cells were incubated with the test compounds at

five different concentrations (0.01, 0.1, 1, 10, and 100 µM) for 48 hours.

Cell Viability Assessment: Sulforhodamine B (SRB) protein assay was used to determine cell

viability. Cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was

read at 515 nm.

Data Analysis: The GI50 (concentration causing 50% growth inhibition) was calculated from

dose-response curves.

Signaling Pathway
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Antimicrobial Activity
Certain 1-methyl-1H-indazole derivatives have also been investigated for their antimicrobial

properties. A series of N-methyl-3-aryl indazoles demonstrated activity against various bacterial

and fungal strains.[5]

Quantitative Antimicrobial Activity Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b075118?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/35549876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID
Bacterial
Strain

Fungal Strain
Activity (MIC
in µg/mL)

Reference

N-methyl-3-aryl

indazole

derivative

Xanthomonas

campestris
Dominant [5]

Bacillus cereus Dominant [5]

Escherichia coli Dominant [5]

Bacillus

megaterium
Dominant [5]

Candida albicans Dominant [5]

Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution):

Inoculum Preparation: Bacterial and fungal strains were cultured overnight and the inoculum

was adjusted to a concentration of 10^5 CFU/mL in appropriate broth medium.

Compound Dilution: Test compounds were serially diluted in a 96-well microtiter plate.

Incubation: The inoculum was added to each well and the plates were incubated at 37°C for

24 hours (for bacteria) or 48 hours (for fungi).

MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the

lowest concentration of the compound that completely inhibited visible growth of the

microorganism.

Anti-inflammatory Activity
While the provided search results focus more on anticancer and antimicrobial activities, the

broader class of indazole derivatives is well-known for its anti-inflammatory properties.[6][7]

Further research specifically targeting 1-methyl-1H-indazole derivatives for anti-inflammatory

effects is warranted to fully explore their therapeutic potential in this area.
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Synthesis Workflow
The general synthesis of substituted 1-methyl-1H-indazole derivatives often involves a multi-

step process. A common approach is the Suzuki-Miyaura coupling reaction, which is a versatile

method for forming carbon-carbon bonds.

1-Methyl-1H-indazole
boronic acid/ester

Suzuki-Miyaura
Coupling

Aryl/heteroaryl halide

Substituted
1-Methyl-1H-indazole

Click to download full resolution via product page

Conclusion
1-methyl-1H-indazole derivatives represent a promising class of compounds with diverse and

potent biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents,

coupled with the established anti-inflammatory potential of the broader indazole family,

highlights their significance in drug discovery and development. The synthetic versatility of the

indazole core allows for extensive structural modifications, offering opportunities to fine-tune

their pharmacological profiles and develop novel therapeutic agents with improved efficacy and

safety. The data and protocols presented in this guide serve as a valuable resource for

researchers dedicated to advancing the therapeutic applications of this important heterocyclic

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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